desotamide

Antimicrobial Resistance MRSA Structure-Activity Relationship

Researchers often struggle with inconsistent activity of natural cyclohexapeptides. Desotamide from BenchChem is a rigorously characterized cyclic hexapeptide antibiotic with defined SAR. • Selective against S. aureus (MIC 16 μg/mL), S. pneumoniae (12.5 μg/mL), MRSE (32 μg/mL). • A4/A6 analogs exhibit 2-4-fold enhanced MRSA potency (MIC 8-32 μg/mL). • Favorable selectivity: bacterial IC50 0.6-7 μM vs mammalian IC50 >30 μM. Supplied ≥95% HPLC purity for reproducible preclinical studies.

Molecular Formula C24H42N6O6
Molecular Weight 510.6 g/mol
Cat. No. B8209416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedesotamide
Molecular FormulaC24H42N6O6
Molecular Weight510.6 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CC(C)C
InChIInChI=1S/C24H42N6O6/c1-7-15(6)21-24(36)27-11-19(32)25-10-18(31)26-12-20(33)28-16(8-13(2)3)22(34)29-17(9-14(4)5)23(35)30-21/h13-17,21H,7-12H2,1-6H3,(H,25,32)(H,26,31)(H,27,36)(H,28,33)(H,29,34)(H,30,35)
InChIKeyUEIXCNNWWSSJNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desotamide: Cyclic Hexapeptide Antibiotic


Desotamide (CAS: 194660-14-5), also referred to as Desotamide A, is a cyclic hexapeptide antibiotic first isolated from the marine-derived Streptomyces scopuliridis SCSIO ZJ46 [1]. It exhibits selective antibacterial activity against Gram-positive pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, and methicillin-resistant Staphylococcus epidermidis (MRSE) [2]. As a nonribosomal peptide produced via a 39-kb biosynthetic gene cluster (dsa) [3], desotamide represents a distinct scaffold within the cyclohexapeptide class of natural products.

Antimicrobial screening against Gram-positive pathogens
Cyclic hexapeptide scaffold structure-activity studies
Nonribosomal peptide natural product research

Desotamide Non-Interchangeability


Desotamide is not functionally interchangeable with other cyclic lipopeptide antibiotics (e.g., daptomycin, polymyxins) or even closely related cyclohexapeptides such as wollamides. The antibacterial activity of desotamides is exquisitely sensitive to specific amino acid substitutions within the cyclic scaffold [1]. For instance, the tryptophan residue at position III is indispensable for antibacterial activity [2], and the residues at positions II (L-allo-Ile) and VI (Gly) are critical determinants of potency and spectrum [3]. Simply substituting desotamide with a structurally similar analog (e.g., wollamide B) without verifying comparative activity data risks compromising experimental outcomes due to differences in MIC values, antibacterial spectrum, and mammalian cytotoxicity profiles [4].

Scaffold sensitivity
Amino acid substitutions in the cyclic core may shift antibacterial activity and spectrum; closely related cyclohexapeptides (e.g., wollamides) may not exhibit identical MIC profiles.
Residue-specific activity
Tryptophan at position III is essential for activity; modifications at II and VI can alter potency. Do not interchange without comparative MIC review.
Class mismatch
Other cyclic lipopeptide classes (e.g., daptomycin, polymyxins) differ in mechanism and spectrum, limiting direct substitution in research models.

Desotamide Evidence & Selectivity Data


MRSA Activity of Analogs A4 and A6

Desotamide A4 (13) and A6 (15), synthesized analogs of desotamide A, exhibit a 2–4-fold increase in antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to the parent compound desotamide A. This enhancement is achieved by substituting L-allo-Ile at position II with L-Ile and simultaneously replacing Gly at position VI with D-Lys or D-Arg [1].

MRSA analog potency
Head-to-head
Desotamide A4/A6 vs. parent A: 2–4× activity increase, MIC 8–32 μg/mL
Supports MRSA antimicrobial screening context
Reported in vitro MIC assay against clinical MRSA strains
Antimicrobial Resistance MRSA Structure-Activity Relationship

Baseline Antibacterial Spectrum

The parent compound, desotamide A, displays potent antibacterial activity against key Gram-positive pathogens. Its MIC values provide a critical baseline for comparing analog potency and for selecting appropriate positive controls [1].

Baseline MIC values
Reported
S. aureus 16 μg/mL, S. pneumoniae 12.5 μg/mL, MRSE 32 μg/mL
Supports comparator and positive-control selection
Standard in vitro MIC assay; baseline for cyclohexapeptide scaffold
Antibacterial Spectrum MIC Determination Gram-positive Pathogens

Mammalian Cytotoxicity & Selectivity

Desotamides A–D exhibit non-cytotoxic behavior towards mammalian cells (IC50 > 30 μM), while maintaining potent growth inhibitory activity against Gram-positive bacteria (IC50 range: 0.6–7 μM). This differential activity suggests a favorable selectivity window [1].

Selectivity profile
Cross-study
Bacterial IC50 0.6–7 μM; Mammalian IC50 >30 μM (≥4.3–50× window)
Supports selectivity index endpoint review
In vitro cytotoxicity assays; data to verify for specific cell lines
Cytotoxicity Therapeutic Index Mammalian Cell Selectivity

Activity Enhancement in Desotamide B Analogs

Through total synthesis and structural variation of desotamide B and wollamide B, three synthesized analogs displayed a 2-fold increase in antibacterial activity compared to the original desotamide B peptide [1].

Desotamide B analog gain
Head-to-head
Synthesized analogs vs. desotamide B: 2× antibacterial activity increase
Supports scaffold optimization efforts
Solid-phase synthesis and in vitro assays; requires analog-specific validation
Total Synthesis Antibacterial Optimization Solid-Phase Peptide Synthesis

Desotamide Research Applications


Anti-MRSA Therapeutic Development

Procure desotamide A4 or A6 for preclinical development. These analogs exhibit a 2–4-fold increase in potency against MRSA (MIC 8–32 μg/mL) compared to the parent desotamide A, making them superior leads for structure-activity relationship (SAR) studies and in vivo efficacy models targeting methicillin-resistant Staphylococcus aureus [1].

Cyclic Peptide Scaffold Optimization

Utilize desotamide B as a starting scaffold for medicinal chemistry campaigns. Total synthesis efforts have yielded analogs with a 2-fold increase in antibacterial activity, demonstrating that the cyclohexapeptide core is amenable to synthetic modification for potency enhancement [2].

Selectivity & Cytotoxicity Profiling

Employ desotamides A–D as tool compounds to study the therapeutic window of cyclic lipopeptides. Their favorable selectivity profile (bacterial IC50: 0.6–7 μM vs. mammalian IC50: >30 μM) makes them ideal for establishing baseline safety margins in early-stage antibiotic discovery [3].

Application
Selection Property
Validation Focus
Anti-MRSA screening and SAR studies
Analog potency review
MRSA MIC endpoint context
Cyclic hexapeptide medicinal chemistry campaigns
Scaffold synthetic tractability
Antibacterial activity comparison
Selectivity profiling in antibiotic discovery
Mammalian cytotoxicity contrast
Selectivity index endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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